molecular formula C9H13N3O B7485180 N-butan-2-ylpyrazine-2-carboxamide

N-butan-2-ylpyrazine-2-carboxamide

Cat. No.: B7485180
M. Wt: 179.22 g/mol
InChI Key: KPPBADGTQOMBEG-UHFFFAOYSA-N
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Description

N-butan-2-ylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and food industries. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-ylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with N-butan-2-ylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-butan-2-ylpyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-butan-2-ylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylpyrazine-2-carboxamide
  • N-phenylpyrazine-2-carboxamide
  • N-methylpyrazine-2-carboxamide

Uniqueness

N-butan-2-ylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazine-2-carboxamide derivatives. Its butan-2-yl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .

Properties

IUPAC Name

N-butan-2-ylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-3-7(2)12-9(13)8-6-10-4-5-11-8/h4-7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPBADGTQOMBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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